Diarylpropionitrile

概述

描述

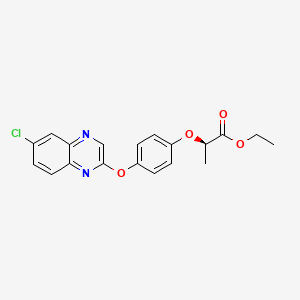

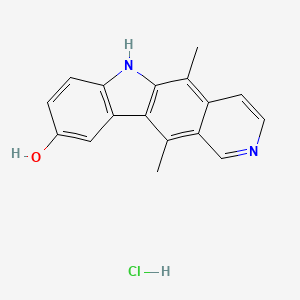

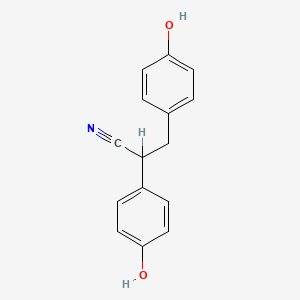

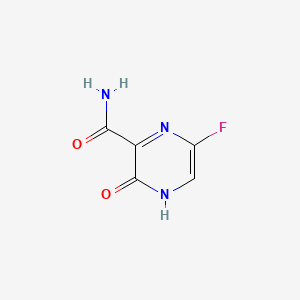

Diarylpropionitrile, also known as 2,3-bis(4-hydroxyphenyl)propanenitrile, is a synthetic, nonsteroidal compound that acts as a highly selective agonist for estrogen receptor beta (ERβ). It was first reported in 2001 and has since been widely used in scientific research to study the function of ERβ. This compound is known for its high selectivity for ERβ over estrogen receptor alpha (ERα) and its low affinity for G protein-coupled estrogen receptor (GPER) relative to estradiol .

科学研究应用

Diarylpropionitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of nitriles and hydroxyphenyl groups in various chemical reactions.

Biology: this compound is employed to investigate the role of ERβ in biological systems, including its effects on gene expression and cellular functions.

Medicine: The compound has been studied for its potential therapeutic effects, particularly in the context of neuroprotection, anxiety, and depression.

体内

In vivo experiments have been used to study the pharmacodynamics of Diarylpropionitrile. In these experiments, this compound has been administered to animals, and its effects on the animals have been studied. For example, this compound has been used to study its effects on the cardiovascular system, immune system, and nervous system. In addition, this compound has been used to study its effects on the metabolism, endocrine system, and reproductive system.

体外

In vitro experiments have been used to investigate the biochemical and physiological effects of Diarylpropionitrile. In these experiments, this compound has been used to study its effects on enzymes, hormones, and other molecules. For example, this compound has been used to study its effects on the enzyme acetylcholinesterase, and its effects on the hormones testosterone and progesterone. In addition, this compound has been used to study its effects on the neurotransmitter dopamine, and its effects on the molecules nitric oxide and serotonin.

作用机制

Diarylpropionitrile exerts its effects primarily through its interaction with ERβ. Upon binding to ERβ, it activates the receptor, leading to the transcription of estrogen-responsive genes. This activation can result in various physiological effects, including modulation of mood, neuroprotection, and regulation of cellular functions. The compound’s high selectivity for ERβ over ERα and GPER ensures that its effects are specific to ERβ-mediated pathways .

生物活性

The biological activity of Diarylpropionitrile has been studied in both in vivo and in vitro experiments. In vivo experiments have shown that this compound has anti-inflammatory, anti-tumor, and anti-cancer activities. In addition, this compound has been found to have antioxidant, anti-diabetic, and anti-angiogenic activities. In vitro experiments have also shown that this compound has anti-inflammatory, anti-tumor, and anti-cancer activities.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have been studied in both in vivo and in vitro experiments. In vivo experiments have shown that this compound has various effects on the cardiovascular system, immune system, and nervous system. In addition, this compound has been found to have various effects on the metabolism, endocrine system, and reproductive system. In vitro experiments have also shown that this compound has various effects on enzymes, hormones, and other molecules.

实验室实验的优点和局限性

The use of Diarylpropionitrile in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, because this compound is a versatile compound, it can be used in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound can be toxic if inhaled or ingested, so it must be handled with caution. Additionally, this compound is a strong irritant, so it should not be used in experiments involving humans or animals.

未来方向

The future directions for research involving Diarylpropionitrile are numerous. One possible direction is to further investigate the pharmacodynamics of this compound and its effects on the cardiovascular system, immune system, and nervous system. Additionally, more research could be done to explore the mechanism of action of this compound and its effects on enzymes, hormones, and other molecules. In addition, further research could be done to explore the anti-inflammatory, anti-tumor, and anti-cancer activities of this compound, as well as its antioxidant, anti-diabetic, and anti-angiogenic activities. Finally, research could be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases.

安全和危害

生化分析

Biochemical Properties

Diarylpropionitrile plays a significant role in biochemical reactions by selectively binding to estrogen receptor beta (ERβ). This compound has a much higher affinity for ERβ compared to estrogen receptor alpha (ERα), making it a valuable tool for studying ERβ-specific pathways. This compound interacts with various biomolecules, including proteins and enzymes involved in estrogen signaling pathways. The binding of this compound to ERβ leads to the activation of transcription at estrogen response elements, influencing gene expression and cellular responses .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has anxiolytic and antidepressant-like effects by modulating the oxytocin system. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis through ERβ-mediated pathways. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating ERβ and modulating downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to ERβ, leading to conformational changes in the receptor. This binding facilitates the recruitment of coactivators and the formation of transcriptional complexes at estrogen response elements. This compound can also inhibit or activate specific enzymes, depending on the cellular context, and modulate gene expression by influencing the transcriptional activity of ERβ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of ERβ and modulation of gene expression. The stability and degradation of this compound should be carefully monitored to ensure consistent results in experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can produce beneficial effects such as reduced anxiety and depression-like behaviors. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in hormonal balance and potential toxicity to certain tissues. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing any harmful outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with ERβ. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in estrogen signaling. Additionally, this compound may affect the expression of genes related to metabolism, further impacting cellular metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with ERβ and other biomolecules, influencing the overall cellular response to this compound .

准备方法

The synthesis of diarylpropionitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The resulting product is then subjected to a reduction reaction to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods provide a basis for potential scale-up processes

化学反应分析

Diarylpropionitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones under specific conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions include quinones, amines, ethers, and esters .

相似化合物的比较

Diarylpropionitrile is unique in its high selectivity for ERβ. Similar compounds include:

Prinaberel (ERB-041, WAY-202041): Another selective ERβ agonist with similar applications in scientific research.

WAY-200070: A selective ERβ agonist used to study the role of ERβ in various biological processes.

8β-VE2: A selective ERβ agonist with applications in neuroprotection and mood regulation.

Liquiritigenin and Nyasol (cis-hinokiresinol): Phytoestrogens that selectively activate ERβ and have been studied for their potential therapeutic effects.

This compound’s uniqueness lies in its high selectivity for ERβ, making it a valuable tool for studying the specific functions of this receptor without the confounding effects of ERα or GPER activation.

属性

IUPAC Name |

2,3-bis(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHWDWADLAOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040387 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1428-67-7 | |

| Record name | 2,3-Bis(4-hydroxyphenyl)propionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(4-hydroxyphenyl)-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(4-hydroxphenyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BIS(P-HYDROXYPHENYL)PROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52XWB8Q4V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diarylpropionitrile (DPN) functions as an agonist of the estrogen receptor β (ERβ) [, , ]. It exerts its effects by binding to ERβ, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This interaction modulates the transcription of target genes involved in various cellular processes, including proliferation, apoptosis, and differentiation [, , ].

ANone:

ANone: The provided research focuses primarily on the biological activity of DPN. Details about its material compatibility and stability under various conditions are not extensively explored.

ANone: this compound is not reported to have catalytic properties. Its primary mode of action is through binding and activating ERβ, not through direct participation in chemical reactions as a catalyst.

A: Yes, computational modeling studies have been conducted to understand how DPN interacts with ERβ. These studies have provided insights into the structural basis for the subtype selectivity of DPN, showing a favorable fit for the S-enantiomer within the ligand-binding pocket of ERβ [].

A: Structure-activity relationship (SAR) studies have shown that the enantiomeric form of DPN plays a crucial role in its activity. The S-enantiomer (S-DPN) exhibits significantly higher binding affinity for ERβ and greater transcriptional activation potency compared to the R-enantiomer (R-DPN) [, ].

ANone: The provided research doesn't provide detailed information about the stability of DPN under various conditions or specific formulation strategies employed.

ANone: The provided research articles primarily focus on the biological activity of DPN, and do not address specific SHE (Safety, Health, and Environment) regulations.

ANone:

- In vitro: DPN has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including lymphoma [, ] and breast cancer cells []. It has also been shown to modulate gene expression in cell lines derived from the ovary [], salivary gland [], and colon [].

- In vivo: In animal models, DPN has shown efficacy in reducing tumor growth [, , ], attenuating anxiety and depressive-like behaviors [, , ], and improving locomotor function following spinal cord injury [].

ANone: The provided research does not delve into potential mechanisms of resistance to DPN. Further studies are needed to determine if and how resistance might develop.

ANone: The provided research focuses primarily on the therapeutic potential of DPN. While some studies suggest a favorable safety profile at specific dosages and durations in animal models, further research is necessary to thoroughly evaluate its potential toxicity and long-term effects.

ANone: The research primarily focuses on the biological effects of DPN, and information about its environmental impact and degradation pathways is limited.

ANone: Details regarding the dissolution rate and solubility of DPN in various media are not extensively discussed in the provided research. Further investigation is needed to assess how these properties might influence its bioavailability and efficacy.

ANone: The provided studies do not explicitly detail validation parameters like accuracy, precision, and specificity for the analytical methods employed.

ANone: Information about quality control and assurance measures taken during the development, manufacturing, and distribution of DPN is not included within the scope of the provided research papers.

ANone: The provided research doesn't provide information about the potential immunogenicity of DPN. Further studies are needed to understand if and how DPN might interact with the immune system.

ANone: Information regarding DPN's potential to induce or inhibit drug-metabolizing enzymes is not found within the presented research. Understanding such interactions is crucial for predicting potential drug-drug interactions and ensuring safe and effective therapeutic use.

ANone: The provided research focuses primarily on the therapeutic potential of DPN, and detailed information regarding its biocompatibility and biodegradability is not extensively discussed.

ANone: While other ERβ-selective agonists exist, direct comparisons of their performance, cost, and impact to DPN are not extensively covered within the provided research.

ANone: The research papers do not specifically address recycling or waste management strategies for DPN.

ANone: The provided papers offer a snapshot of recent research on DPN. A comprehensive historical overview is not within the scope of these publications.

A: The research highlights the involvement of DPN in a variety of biological processes, ranging from cancer cell growth [, ] to neurological function [, , ]. This suggests a potential for cross-disciplinary applications and collaborations, particularly in the fields of oncology, neurology, and endocrinology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)